

"1-(2-Hydroxy-3-methylphenyl)ethanone" IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Hydroxy-3-methylphenyl)ethanone
Cat. No.:	B1330291

[Get Quote](#)

A Technical Guide to 1-(2-Hydroxy-3-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-3-methylphenyl)ethanone, a substituted aromatic ketone, is a compound of interest in organic synthesis and medicinal chemistry. Its structural motif, a hydroxylated and methylated acetophenone, serves as a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of the biological activities of structurally related compounds, offering a valuable resource for professionals in chemical and pharmaceutical research.

Chemical Identity

- IUPAC Name: **1-(2-Hydroxy-3-methylphenyl)ethanone**
- Synonyms:
 - 2'-Hydroxy-3'-methylacetophenone

- 2-Acetyl-6-methylphenol
- 3-Methyl-2-hydroxyacetophenone

Physicochemical and Spectroscopic Data

The quantitative data for **1-(2-Hydroxy-3-methylphenyl)ethanone** and its isomers are summarized in the tables below. It is crucial to note that experimental data for the target compound is limited, and therefore, data for its positional isomers are included for comparative purposes.

Table 1: Physical Properties

Property	Value	Compound
Molecular Formula	C ₉ H ₁₀ O ₂	1-(2-Hydroxy-3-methylphenyl)ethanone
Molecular Weight	150.17 g/mol	1-(2-Hydroxy-3-methylphenyl)ethanone[1]
Boiling Point	140-142 °C at 18 mmHg	2'-Hydroxy-3'-methylacetophenone[2]
Melting Point	45-48 °C	1-(2-Hydroxy-5-methylphenyl)ethanone[3]
Melting Point	107-109 °C	1-(4-Hydroxy-3-methylphenyl)ethanone[4]
Density	1.08 g/mL at 25 °C	2'-Hydroxy-4'-methylacetophenone[5]

Table 2: Spectroscopic Data for Acetophenone Derivatives

Data Type	Key Features	Compound
¹ H NMR (CDCl ₃)	δ (ppm): 2.62 (s, 3H), 3.91 (s, 3H), 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H)	2-Methoxyacetophenone[6]
¹³ C NMR (CDCl ₃)	δ (ppm): 31.8, 55.4, 111.6, 120.5, 128.3, 130.3, 133.6, 158.9, 199.8	2-Methoxyacetophenone[6]
IR (Neat)	Capillary Cell: Neat	2'-Hydroxy-3'-methylacetophenone[2]
Mass Spectrum	Top Peak (m/z): 135; 2nd Highest (m/z): 150	2-Hydroxy-5-methylacetophenone[7]

Experimental Protocol: Synthesis via Fries Rearrangement

The synthesis of **1-(2-Hydroxy-3-methylphenyl)ethanone** can be achieved via the Fries rearrangement of o-cresyl acetate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[8][9] High temperatures generally favor the formation of the ortho isomer.[8][10]

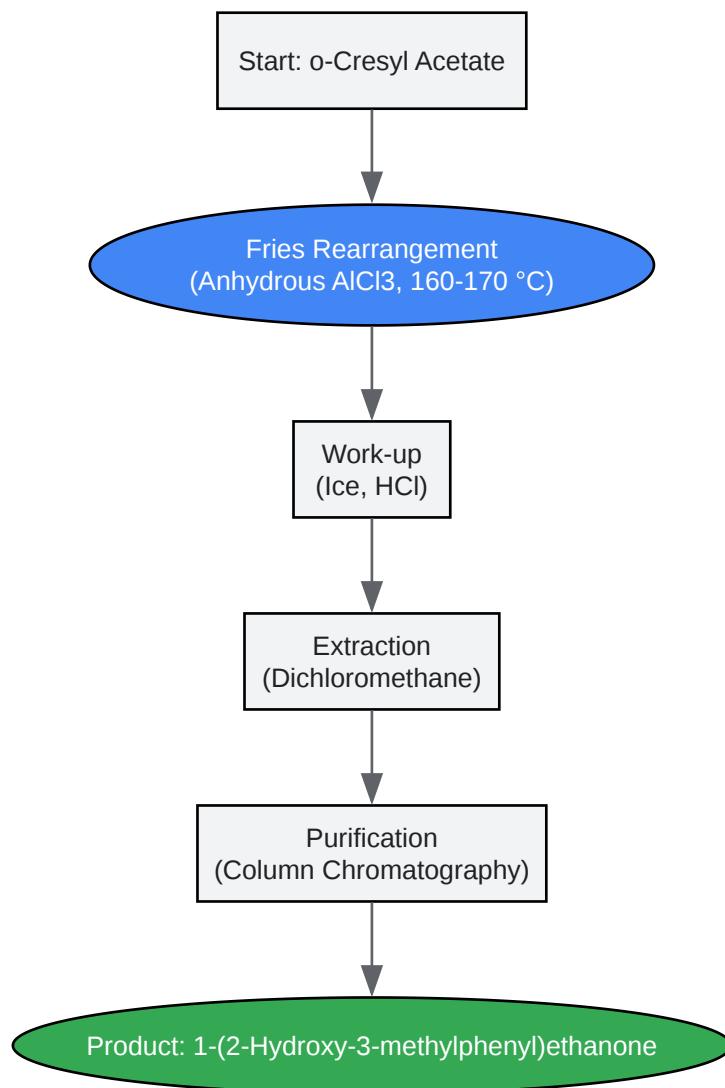
4.1 Materials and Reagents

- o-Cresyl acetate
- Anhydrous aluminum chloride (AlCl₃)
- Nitrobenzene (solvent)
- Ice
- Concentrated hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)

- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

4.2 Procedure

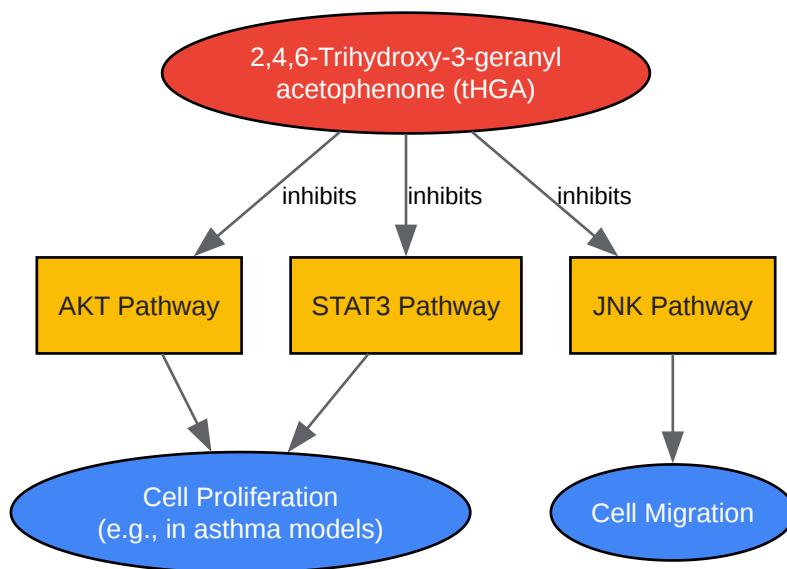
- Reaction Setup: In a clean, dry round-bottom flask, add o-cresyl acetate and nitrobenzene. The flask is then placed in an ice bath to cool.
- Addition of Catalyst: Slowly add anhydrous aluminum chloride to the cooled solution in small portions with constant stirring. An excess of the Lewis acid is typically required as it complexes with both the reactant and the product.[9]
- Reaction Conditions: After the addition of the catalyst is complete, remove the ice bath and heat the reaction mixture to a temperature range of 160-170 °C to favor the formation of the ortho product.[10] Maintain this temperature and continue stirring for several hours.
- Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography or recrystallization to obtain pure **1-(2-Hydroxy-3-methylphenyl)ethanone**.


Biological Activities of Related Acetophenones

While specific biological activities for **1-(2-Hydroxy-3-methylphenyl)ethanone** are not extensively documented, studies on structurally similar compounds provide insights into its potential pharmacological relevance.

- **Antimycobacterial Activity:** 4'-Hydroxy-3'-methylacetophenone has been reported to exhibit antimycobacterial activity. It is suggested to inhibit the growth of *Mycobacterium tuberculosis* in vitro, potentially through binding to κ-opioid receptors.
- **Antioxidant Activity:** As a phenolic volatile compound, 4'-Hydroxy-3'-methylacetophenone is believed to possess potent antioxidant properties.[\[11\]](#)
- **Broad Pharmacological Profile:** Other acetophenone derivatives, such as 2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA), have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-asthmatic, anti-allergic, and anti-cancer activities.[\[12\]](#) The mechanisms underlying these effects often involve the modulation of key signaling pathways like AKT, JNK, and STAT3.[\[12\]](#)[\[13\]](#)

Visualizations


6.1 Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(2-Hydroxy-3-methylphenyl)ethanone** via Fries Rearrangement.

6.2 Signaling Pathways Modulated by a Related Acetophenone

[Click to download full resolution via product page](#)

Caption: Signaling pathways modulated by the related compound 2,4,6-Trihydroxy-3-geranyl acetophenone.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Hydroxy-6-methylphenyl)ethanone | C9H10O2 | CID 11159401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-(2-Hydroxy-5-methylphenyl)ethanone CAS#: 1450-72-2 [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2'-羟基-4'-甲基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. Fries Rearrangement [organic-chemistry.org]
- 10. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects [frontiersin.org]
- 13. Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1-(2-Hydroxy-3-methylphenyl)ethanone" IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330291#1-2-hydroxy-3-methylphenyl-ethanone-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com